2-(1-piperidinyl)Benzoic acid

Description

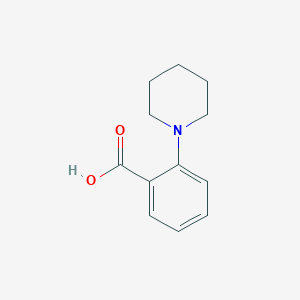

Structure

2D Structure

Properties

IUPAC Name |

2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEAZHOLMPKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353227 | |

| Record name | 2-piperidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42093-97-0 | |

| Record name | 2-piperidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-piperidinyl)benzoic acid chemical properties and structure

An In-Depth Technical Guide to 2-(1-Piperidinyl)benzoic Acid: Structure, Properties, and Applications

Introduction

This compound, a bifunctional organic compound, integrates a benzoic acid moiety with a piperidine ring at the ortho-position.[1] This unique structural arrangement, with the IUPAC name 2-piperidin-1-ylbenzoic acid and CAS Number 42093-97-0, establishes a molecule of significant interest in several scientific domains.[1] The presence of a carboxylic acid group, an aromatic system, and a tertiary amine within a compact framework makes it a versatile building block in medicinal chemistry and a candidate for development in material science.[1][2] Its structure serves as a valuable scaffold for designing novel therapeutic agents, with research indicating potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of approximately 205.26 g/mol .[1] The structure is characterized by a piperidine ring attached to the C2 position of a benzoic acid molecule. The nitrogen atom of the piperidine ring acts as an electron-donating group, which influences the electronic properties and reactivity of the aromatic ring.[1]

The molecule's solubility is dictated by its dual chemical nature; the carboxylic acid group is hydrophilic and capable of hydrogen bonding, while the piperidinyl and benzene rings contribute hydrophobic and basic characteristics.[1] The conformation of the six-membered piperidine ring is typically a stable chair form, a feature that can be crucial for its interaction with biological macromolecules.[1]

References

2-(1-piperidinyl)benzoic acid molecular formula and weight

An In-Depth Technical Guide to 2-(1-Piperidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physicochemical properties, explore established synthetic routes with mechanistic insights, and discuss its role as a key scaffold in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, integrating established scientific principles with practical, field-proven insights to support advanced research and development endeavors.

Introduction: The Strategic Importance of a Hybrid Scaffold

This compound (CAS No. 42093-97-0) is an organic compound belonging to the N-substituted benzoic acid family.[1] Its structure is characterized by a benzoic acid core where a piperidine ring is attached to the aromatic ring at the ortho-position.[1] This unique ortho-substitution pattern creates a sterically defined and functionally rich scaffold. The molecule synergistically combines the properties of three key chemical motifs:

-

An Aromatic Core: The benzene ring provides a rigid, planar structure that can engage in π-stacking and other non-covalent interactions, serving as a foundation for molecular recognition.

-

A Carboxylic Acid Group: This functional group is a hydrogen bond donor and acceptor, imparts acidic properties, and serves as a versatile chemical handle for transformations like amidation and esterification.[1]

-

A Tertiary Amine (Piperidine): The piperidine moiety introduces basicity, modulates lipophilicity, and can significantly influence a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[2]

This hybrid structure makes this compound a compound of considerable interest, serving as a crucial intermediate in the synthesis of pharmaceuticals and a valuable tool for exploring biological systems.[1][2]

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective application in experimental design.

Chemical Identity

The core structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-piperidin-1-ylbenzoic acid | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][3][4] |

| Molecular Weight | 205.25 g/mol | [1][3][4] |

| CAS Number | 42093-97-0 | [1][3][4] |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O | [1] |

| InChI Key | TVEAZHOLMPKUGM-UHFFFAOYSA-N | [1][4] |

Structural and Electronic Characteristics

The molecule's reactivity and biological interactions are governed by its structure. The piperidine ring acts as an electron-donating group, influencing the electronic properties of the aromatic system.[1] The nitrogen atom's lone pair of electrons can participate in resonance with the benzene ring, affecting its reactivity in electrophilic substitution reactions.[1]

The dual nature of the molecule—containing both a basic piperidine group and an acidic carboxylic acid group—influences its solubility.[1] It exhibits amphoteric characteristics, and its solubility is dependent on the pH of the medium.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved not by direct combination, but through the synthesis of its ester precursor, methyl 2-(1-piperidinyl)benzoate, followed by hydrolysis. This multi-step approach is often more efficient and avoids undesirable side reactions. The formation of the crucial carbon-nitrogen bond is accomplished via modern cross-coupling reactions.

Key Synthetic Strategies

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and widely used method for forming C-N bonds.[2][5][6] It involves reacting an aryl halide (e.g., methyl 2-bromobenzoate) with an amine (piperidine) under inert conditions. This method is often preferred due to its milder reaction conditions and tolerance for a broad range of functional groups compared to older methods.[2]

-

Ullmann Condensation: A classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[2][5] While effective, it typically requires higher reaction temperatures.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently "activated" by strong electron-withdrawing groups, which is not the case for a simple methyl 2-halobenzoate.[5] Therefore, it is less common for this specific synthesis.

The general workflow, highlighting the two-step process from a common starting material, is illustrated below.

Caption: General synthetic workflow for this compound.

Self-Validating Experimental Protocol: Synthesis via Buchwald-Hartwig Amination and Hydrolysis

This protocol synthesizes information from established methodologies for Buchwald-Hartwig amination followed by ester hydrolysis.[2][5][6] The success of each step validates the readiness for the next.

Part A: Synthesis of Methyl 2-(1-piperidinyl)benzoate [6]

-

System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and a phosphine ligand (e.g., Xantphos, ~2-4 mol%). The inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then, add methyl 2-bromobenzoate (1.0 eq) and anhydrous toluene as the solvent. Finally, add piperidine (1.2 eq) via syringe. The use of anhydrous solvent is crucial to prevent premature hydrolysis of the ester.[5]

-

Reaction: Heat the mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

-

Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the methyl 2-bromobenzoate spot/peak indicates completion. This in-process check prevents unnecessary heating, which can lead to byproduct formation.[5]

-

Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(1-piperidinyl)benzoate.

Part B: Hydrolysis to this compound [2][6]

-

Saponification: Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 eq) from Part A in a solvent mixture such as methanol/water or THF/water. Add a base, typically Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.

-

Isolation and Validation: Remove the organic solvent (methanol or THF) under reduced pressure. Carefully acidify the remaining aqueous solution with 1 M HCl to a pH of ~4-5. The target compound, being less soluble at its isoelectric point, should precipitate out of the solution.

-

Final Purification: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The identity and purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Applications in Research and Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a starting point for molecules targeting a wide array of biological pathways.[1][2]

Role as a Versatile Molecular Scaffold

Medicinal chemists utilize this molecule's functional groups to build more complex derivatives with tailored biological activities. The carboxylic acid can be converted to amides, esters, or other bioisosteres, while the aromatic ring can be further functionalized. This strategy allows for the systematic exploration of the "chemical space" around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Application of the core scaffold in medicinal chemistry.

Investigated Biological Activities

-

Enzyme Inhibition: Derivatives have been investigated as potential inhibitors of enzymes crucial to disease processes. For example, some studies suggest that the scaffold can be used to design inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1] It is also a candidate for developing kinase inhibitors, which are critical components of cell signaling pathways often dysregulated in cancer.[2]

-

Antimicrobial Activity: Research has indicated that this compound and its derivatives exhibit activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] This suggests potential as a foundational structure for new antibiotics.

-

Anti-inflammatory Properties: The structure is being explored for its potential in developing novel anti-inflammatory drugs.[1]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, accessible synthetic routes, and functional versatility provide a robust platform for the design and synthesis of complex, high-value molecules. From fundamental studies in coordination chemistry to the front lines of drug discovery, this scaffold continues to empower researchers to address significant scientific challenges. As synthetic methodologies become more refined and our understanding of biological targets deepens, the importance and application of this compound and its next-generation derivatives are poised to expand even further.

References

CAS number 42093-97-0 physicochemical properties

An In-depth Guide to the Investigation of Chemical Abstract Service (CAS) Registry Number 42093-97-0

Authored by: Your Senior Application Scientist

Introduction: The Case of the Unidentified CAS Number

In the realm of chemical research and drug development, the Chemical Abstract Service (CAS) Registry Number is a cornerstone of substance identification. It provides an unambiguous, internationally recognized identifier for a specific chemical substance, thereby eliminating the confusion that can arise from multiple systematic, generic, or trade names. However, researchers occasionally encounter a CAS number, such as 42093-97-0, for which public information is scarce or non-existent. This guide provides a comprehensive framework for investigating such instances, transforming a potential dead-end into a structured, scientifically rigorous inquiry. The immediate lack of data for CAS number 42093-97-0 in prominent chemical databases suggests that the number may be invalid, has been deleted from the registry, or represents a substance that is not publicly disclosed.

Part 1: A Protocol for the Systematic Investigation of an Unknown CAS Number

When faced with a CAS number that does not yield immediate results, a systematic approach is crucial. The following protocol outlines a step-by-step methodology for researchers to validate and investigate the status of a given CAS number, using 42093-97-0 as a case study.

Experimental Workflow: CAS Number Verification Protocol

Figure 1: A stepwise workflow for the validation and investigation of an unknown or unlisted CAS number.

Methodology:

-

Initial Screening in Major Chemical Databases:

-

Procedure: Conduct searches for the CAS number in comprehensive chemical databases such as SciFinder-n, PubChem, and ChemSpider.

-

Rationale: These databases are the primary repositories for chemical information and are typically the most up-to-date. A lack of results in these databases is a strong initial indicator that the CAS number may not be in common use or could be erroneous.

-

-

Cross-Verification in Regulatory and Governmental Databases:

-

Procedure: Query regulatory databases like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

-

Rationale: These databases often contain information on substances that are subject to regulatory scrutiny, even if they are not widely commercially available. This step can reveal if the substance has been registered for specific uses or is under evaluation.

-

-

Check for Deleted or Obsolete CAS Numbers:

-

Procedure: Some specialized databases or the CAS registry itself may contain information on CAS numbers that have been deleted. A deleted CAS number is one that was previously assigned but has been removed, often because it was a duplicate of another entry or was found to be invalid.

-

Rationale: This step helps to differentiate between a number that never existed and one that has been officially retracted.

-

-

Search Patent and Literature Databases:

-

Procedure: Perform searches in databases such as Google Patents, Scopus, and Web of Science.

-

Rationale: A CAS number may appear in patent literature or scientific articles even if it is not listed in major chemical databases, particularly for novel or proprietary compounds. This can provide context and potentially identify the substance.

-

-

Direct Inquiry with the Chemical Abstracts Service (CAS):

-

Procedure: As a final step, a direct inquiry can be made to the CAS organization.

-

Rationale: CAS is the definitive authority on CAS numbers and can provide an official statement on the status of a number, including whether it is valid, invalid, deleted, or corresponds to a confidential substance.

-

Part 2: Analysis and Interpretation of Findings for CAS 42093-97-0

-

Typographical Error: The most common reason for a failed CAS number search is a simple typographical error. It is crucial to double-check the original source of the number.

-

Invalid Number: The number may not be a valid CAS number. CAS numbers have a specific format and a check digit that can be used for validation.

-

Deleted or Merged Number: The CAS number may have been previously assigned and subsequently deleted or merged with another entry.

-

Confidential Business Information (CBI): The CAS number may be assigned to a substance that is considered confidential business information. In such cases, the identity of the substance is not publicly disclosed.

Part 3: Physicochemical Property Determination - A Hypothetical Framework

Should the investigation in Part 1 reveal that CAS 42093-97-0 corresponds to a valid, non-confidential substance, the next step would be to determine its physicochemical properties. The following is a generalized, best-practice framework for such a characterization.

Table 1: Core Physicochemical Properties for Drug Development

| Property | Experimental Technique(s) | Rationale |

| Identity & Purity | NMR, Mass Spectrometry, HPLC/UPLC, Elemental Analysis | Confirms the chemical structure and quantifies the purity of the substance. |

| Solubility | Kinetic and Thermodynamic Solubility Assays (e.g., HPLC-UV) | Determines the solubility in various solvents, which is critical for formulation and bioavailability. |

| LogP/LogD | Shake-flask method, HPLC-based methods | Measures the lipophilicity of the compound, a key predictor of its ADME properties. |

| pKa | Potentiometric titration, UV-spectroscopy, Capillary Electrophoresis | Determines the ionization state of the compound at different pH values, affecting solubility and permeability. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates the physical state and purity of the solid form. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Assesses the stability of the compound at different temperatures. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System Preparation:

-

Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

-

Ensure a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Injection and Analysis:

-

Inject a defined volume of the sample (e.g., 5 µL) onto the analytical column (e.g., a C18 column).

-

Run the gradient method and detect the eluting compounds using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Rationale for Method Selection: HPLC is a robust and widely used technique for purity determination due to its high resolution, sensitivity, and reproducibility.

Conclusion

An In-depth Technical Guide to 2-(Piperidin-1-yl)benzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(piperidin-1-yl)benzoic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. 2-(piperidin-1-yl)benzoic acid is a hybrid molecule incorporating a benzoic acid moiety and a piperidine ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(piperidin-1-yl)benzoic acid [1]. It is also commonly referred to by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-(piperidin-1-yl)benzoic acid |

| Common Synonyms | 2-(1-Piperidinyl)benzoic acid, 2-Piperidinobenzoic acid |

| CAS Number | 42093-97-0 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol [1] |

| SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O[1] |

| InChI | InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) |

Physicochemical and Structural Characteristics

The unique arrangement of a carboxylic acid and a tertiary amine on an aromatic scaffold imparts distinct physicochemical properties to 2-(piperidin-1-yl)benzoic acid, influencing its reactivity, solubility, and biological interactions.

Table 2: Physicochemical Properties

| Property | Value/Description | Source |

| Physical State | Crystalline solid | General knowledge |

| Melting Point | Not explicitly available in searches, but benzoic acid has a melting point of 122.4°C. Substitution would alter this. | N/A |

| Solubility | The molecule possesses both hydrophilic (carboxylic acid) and hydrophobic (aromatic and piperidine rings) regions, influencing its solubility. It is expected to be soluble in organic solvents and have limited solubility in water, which can be increased in acidic or basic conditions.[1] | [1] |

| pKa | The carboxylic acid group has an estimated pKa of ~4.2, while the piperidine nitrogen contributes to a basicity with a pKa of the conjugate acid around ~10.5.[1] | [1] |

| Structural Features | The piperidine ring preferentially adopts a chair conformation[1]. The ortho-substitution pattern creates steric interactions that can influence the molecule's conformation and reactivity[1]. | [1] |

The electronic properties are significantly influenced by the electron-donating nature of the piperidine substituent. The lone pair of electrons on the nitrogen atom can engage in resonance with the benzene ring, affecting the molecule's reactivity and interaction with biological targets[1].

Synthesis Methodologies

The synthesis of 2-(piperidin-1-yl)benzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient method involves a two-step process: the synthesis of a methyl ester precursor followed by its hydrolysis.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

The key step in this route is the formation of the C-N bond between the aromatic ring and the piperidine nitrogen. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this transformation.

Caption: Buchwald-Hartwig amination for the synthesis of the ester precursor.

Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine methyl 2-bromobenzoate (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reaction Conditions: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Hydrolysis to 2-(piperidin-1-yl)benzoic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Caption: Hydrolysis of the methyl ester to the final acid product.

Experimental Protocol: Hydrolysis to 2-(piperidin-1-yl)benzoic Acid

-

Reaction Setup: Dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add lithium hydroxide (LiOH; 2.0-3.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.

An alternative synthetic approach is the direct nucleophilic aromatic substitution of a 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) with piperidine, often requiring more forcing conditions or the presence of a copper catalyst (Ullmann condensation).

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-(piperidin-1-yl)benzoic acid.

Table 3: Spectroscopic and Analytical Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Protons on the piperidine ring will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid will be observed around 170 ppm. Aromatic carbons will resonate in the 120-150 ppm range. The aliphatic carbons of the piperidine ring will appear in the upfield region (20-60 ppm). |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 205. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring. |

| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid or TFA) is a typical starting point. |

Applications in Medicinal Chemistry and Drug Discovery

The 2-(piperidin-1-yl)benzoic acid scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the piperidine ring, such as improved solubility and basicity, which can enhance pharmacokinetic profiles[2].

Potential Pharmacological Activities

Derivatives of 2-(piperidin-1-yl)benzoic acid have been investigated for a range of biological activities:

-

Enzyme Inhibition: There is evidence to suggest that this scaffold may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's[1].

-

Anti-inflammatory and Antimicrobial Activity: The compound has shown potential as an anti-inflammatory and antimicrobial agent[1]. The mechanism of action for its antimicrobial properties may involve the disruption of cellular processes due to its acidic nature or interactions with microbial enzymes[3].

-

Anticancer and Neurological Drugs: The piperidine-benzoic acid hybrid structure is explored as an intermediate for neuroactive agents and enzyme inhibitors. Derivatives have been investigated as inhibitors of Bcl-2 family proteins, which are involved in the regulation of apoptosis and are targets in cancer therapy[1].

The 2-(piperidin-1-yl)benzoate moiety can serve as a key fragment that interacts with the hinge region of kinases, suggesting its utility in the design of kinase inhibitors for various diseases, including cancer and inflammatory disorders[2].

Safety and Handling

Recommended Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the SDS for benzoic acid and to handle the compound with the care afforded to all new chemical entities.

Conclusion

2-(Piperidin-1-yl)benzoic acid is a chemical entity with a rich potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of complex molecules with diverse biological activities. Further research into its pharmacological properties and the development of novel derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

A Technical Guide to the Biological Activity of 2-(1-Piperidinyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 2-(1-piperidinyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, with a particular focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the rational design and synthesis of these derivatives, elucidate their mechanisms of action at the molecular level, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.

Introduction: The this compound Scaffold - A Versatile Template for Drug Discovery

The unique structural arrangement of a benzoic acid moiety linked to a piperidine ring at the ortho position imparts a distinct conformational flexibility and a rich pharmacophoric profile to the this compound core. This scaffold serves as an excellent starting point for the development of small molecule inhibitors targeting a range of biological macromolecules. The presence of the carboxylic acid group allows for the formation of key interactions with protein active sites, while the piperidine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemical space around this core structure and its implications for biological activity.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and piperidine under relatively mild conditions.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for accessing this compound derivatives.

Caption: General synthetic workflow for this compound and its amide derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 2-(1-piperidinyl)benzoate

This protocol describes the synthesis of a key intermediate, methyl 2-(1-piperidinyl)benzoate, via a Buchwald-Hartwig amination.

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (catalyst) and XPhos (ligand).

-

Add anhydrous toluene to the flask, followed by methyl 2-bromobenzoate, piperidine, and sodium tert-butoxide.

-

Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(1-piperidinyl)benzoate.

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[1] Several derivatives of this compound have demonstrated potent anti-inflammatory activity, with evidence suggesting their mechanism of action involves the modulation of this critical pathway.

Mechanism of Action: Inhibition of NF-κB Activation

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and nitric oxide synthase (iNOS).[2] Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB in LPS-stimulated macrophages, indicating an inhibitory effect on the NF-κB pathway.[3]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

In Vitro and In Vivo Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed using a combination of in vitro and in vivo assays.

In Vitro Assay: Inhibition of NO and TNF-α Production in Macrophages

This assay quantifies the ability of a compound to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of novel compounds.[4]

Structure-Activity Relationship (SAR) Insights

For 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, the nature of the substituent on the piperidine nitrogen plays a crucial role in determining anti-inflammatory potency.[3] For other related benzamide derivatives, the length of the linker between the amide and a heterocyclic ring, as well as the nature of the heterocyclic moiety itself, significantly influences activity.[4]

| Derivative Class | Key SAR Observations | Reference |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | Substituents on the piperidine nitrogen are critical for potent inhibition of NO and TNF-α production. | [3] |

| N-substituted 2-hydroxymethylbenzamides | A two-carbon linker between the amide and a substituted piperazine ring enhances activity. | [4] |

Analgesic Activity: Modulating Nociceptive Pathways

Pain management remains a significant clinical challenge, and there is a continuous need for novel analgesics with improved efficacy and safety profiles. Piperidine-containing compounds have a well-established history in the development of analgesic agents.[5]

Proposed Mechanisms of Analgesic Action

While the precise mechanisms for the analgesic effects of this compound derivatives are still under investigation, they may involve modulation of central and peripheral pain pathways. Some derivatives of the broader class of 2-aminobenzoates have shown potent analgesic activity, suggesting potential interactions with targets involved in nociception.[6]

In Vivo Models for Analgesic Screening

The analgesic efficacy of these compounds can be evaluated using established animal models of pain.

Thermal Nociception: Hot Plate Test

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Chemical Nociception: Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an irritant.

Structure-Activity Relationship (SAR) Considerations

For related (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, the nature of the substituent on the phenyl ring and the quinolinylamino moiety significantly impacts analgesic potency.[6] Further SAR studies are needed to specifically delineate the structural requirements for potent analgesic activity within the this compound class.

Anticancer Activity: Dual Inhibition of VEGFR-2 and c-Met Kinases

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are two key receptor tyrosine kinases that drive tumor angiogenesis.[7] Dual inhibition of these pathways represents a promising strategy for cancer therapy.

Mechanism of Action: Synergistic Inhibition of Tumor Angiogenesis

VEGFR-2 and c-Met signaling pathways can act synergistically to promote angiogenesis.[8] Novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met.[7] By simultaneously blocking both pathways, these compounds can effectively inhibit endothelial cell proliferation, migration, and tube formation, leading to a potent anti-angiogenic effect. Furthermore, these derivatives have been shown to induce G2/M cell-cycle arrest and apoptosis in cancer cells.[7]

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by piperidinyl-based benzoxazole derivatives.

In Vitro Evaluation of Anticancer Activity

The anticancer potential of these derivatives is typically assessed through a series of in vitro assays.

Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the kinase activity of VEGFR-2 and c-Met.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro activity of representative piperidinyl-based benzoxazole derivatives.

| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |

| 5a | 0.145 | 1.885 | 16.29 | 23.60 | 16.14 | [7][9] |

| 5g | 0.970 | 0.385 | 17.23 | 9.32 | 22.63 | [7][9] |

| 5h | 0.450 | 0.860 | 14.01 | 14.86 | 24.89 | [7][9] |

| 11a | 0.155 | 0.280 | 6.25 | 8.33 | 15.95 | [7][9] |

| 11b | 0.145 | 0.181 | 4.30 | 6.68 | 7.06 | [7][9] |

| Sorafenib | 0.058 | - | 4.95 | 6.32 | 6.57 | [8][9] |

| Staurosporine | - | 0.237 | - | - | - | [8] |

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, analgesic, and anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on elucidating the detailed molecular mechanisms of action, expanding the scope of biological targets, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the this compound core holds great promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1-piperidinyl)benzoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(1-piperidinyl)benzoic acid, a molecule of interest in medicinal chemistry. Given the current scarcity of direct research on its specific biological targets, this document outlines a hypothesis-driven approach. We will delve into the known chemical properties of this compound and, based on structure-activity relationships of analogous compounds, propose potential biological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide offers detailed, field-proven experimental protocols to rigorously test these hypotheses, enabling researchers to elucidate the compound's pharmacological profile.

Introduction: The Therapeutic Potential of a Privileged Scaffold

This compound is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol .[1] Its structure, featuring a benzoic acid moiety substituted with a piperidine ring, represents a privileged scaffold in medicinal chemistry.[2] The piperidine ring is a common feature in many FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which can enhance pharmacokinetic profiles.[2] While this compound itself is not extensively characterized, its structural alerts suggest a range of potential biological activities. Derivatives of benzoic acid have shown a wide spectrum of effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Furthermore, the N-aryl piperidine motif is a key pharmacophore in many centrally active agents. This guide will, therefore, serve as a roadmap for "de-orphanizing" this compound by systematically exploring its most probable mechanisms of action.

Hypothesized Mechanisms of Action and Investigational Pathways

Based on the chemical structure of this compound and the known activities of structurally related molecules, we can formulate several primary hypotheses for its mechanism of action. This section will outline these hypotheses and the logic behind them.

Hypothesis 1: Cholinergic System Modulation via Acetylcholinesterase (AChE) Inhibition

The piperidine moiety is a well-established feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[4] The nitrogen atom of the piperidine ring can engage in key interactions within the active site of the AChE enzyme.

To investigate this hypothesis, a robust and widely used colorimetric assay based on the Ellman method can be employed.[4] This assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.

}

Hypothesis 2: Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition

Benzoic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] Investigating the effect of this compound on COX-1 and COX-2 can reveal a potential anti-inflammatory mechanism and assess its selectivity.

A common method to assess COX inhibition is to measure the production of prostaglandins, such as PGE2, from arachidonic acid.[5]

}

Hypothesis 3: Antimicrobial Action

The presence of the benzoic acid and piperidine moieties suggests potential antimicrobial activity. Benzoic acid and its derivatives are used as antimicrobial preservatives, and various piperidine-containing compounds have demonstrated antibacterial and antifungal properties.[2]

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial efficacy of a compound.[6][7] This assay identifies the lowest concentration of the compound that prevents visible microbial growth.

}

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the assays proposed above.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for a 96-well plate format.[4]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

This compound

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[4]

-

DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[4]

-

ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh.[4]

-

Test Compound and Control: Prepare stock solutions of this compound and a positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.

-

-

Assay Protocol (Final Volume: 200 µL/well):

-

Design a plate map including wells for a blank (no enzyme), negative control (no inhibitor), positive control, and various concentrations of the test compound.

-

Add 10 µL of the appropriate test compound dilution or vehicle to the corresponding wells.

-

Add 10 µL of the AChE working solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 170 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

| Parameter | Typical Value/Condition |

| Final Reaction Volume | 200 µL |

| Wavelength | 412 nm |

| Temperature | 37°C |

| Incubation Time | 15 minutes (pre-incubation) |

| Known Inhibitor (Control) | Donepezil |

Table 1: Typical Parameters for AChE Inhibition Assay.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guide for a fluorometric or colorimetric COX inhibitor screening assay.[8][9]

Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Detection reagent (e.g., Amplex™ Red)

-

This compound

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well plate (black or clear, depending on detection method)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

-

Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compound and positive controls.

-

-

Assay Protocol:

-

Add the assay buffer, heme, and diluted enzyme to the appropriate wells.

-

Add the test compound dilutions or controls to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[9]

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance in a kinetic mode.[8]

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the kinetic curve.

-

Determine the percent inhibition and IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

| Parameter | Typical Value/Condition |

| Enzyme Source | Human Recombinant |

| Substrate | Arachidonic Acid |

| Temperature | 37°C |

| Detection Method | Fluorometric or Colorimetric |

| Known Inhibitors | Celecoxib (COX-2), SC-560 (COX-1) |

Table 2: Typical Parameters for COX Inhibition Assay.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials and Reagents:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]

-

-

Plate Preparation:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.[10]

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

| Parameter | Typical Value/Condition |

| Growth Medium | Cation-adjusted Mueller-Hinton Broth |

| Inoculum Size | ~5 x 10^5 CFU/mL |

| Incubation | 35 ± 2°C for 16-20 hours |

| Endpoint | Lowest concentration with no visible growth |

| QC Strains | As per CLSI guidelines |

Table 3: Typical Parameters for MIC Assay.

Conclusion and Future Directions

The lack of specific data on the mechanism of action of this compound presents a unique opportunity for novel discovery. The hypothesis-driven approach outlined in this guide, leveraging the compound's structural similarities to known bioactive molecules, provides a clear and scientifically rigorous path forward. By systematically applying the detailed protocols for AChE inhibition, COX inhibition, and antimicrobial activity, researchers can generate the foundational data necessary to characterize its pharmacological profile.

Positive results in any of these primary screens should be followed by more in-depth secondary assays, such as determining the mode of enzyme inhibition (e.g., competitive, non-competitive), assessing cytotoxicity in mammalian cell lines, and exploring structure-activity relationships through the synthesis and testing of analogs. This systematic investigation will be instrumental in unlocking the potential therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Investigating 2-(1-piperidinyl)benzoic Acid as a Potential Acetylcholinesterase Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, remains a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in Alzheimer's disease (AD) and other neurological disorders characterized by a cholinergic deficit.[1] The development of novel AChE inhibitors with improved efficacy, selectivity, and safety profiles is an ongoing imperative in medicinal chemistry. This technical guide outlines a comprehensive, field-proven framework for the investigation of 2-(1-piperidinyl)benzoic acid as a potential acetylcholinesterase inhibitor. While direct, peer-reviewed evidence for this specific compound's activity is nascent, its structural motifs—a piperidine ring and a benzoic acid moiety—are present in numerous established AChE inhibitors, providing a strong rationale for its evaluation. This document provides detailed, self-validating protocols for the chemical synthesis, in vitro enzymatic evaluation, kinetic analysis, and in silico molecular docking of this compound, designed to rigorously assess its potential as a therapeutic lead compound.

Introduction: The Rationale for Investigating Novel AChE Inhibitors

Acetylcholinesterase is a serine hydrolase that terminates neurotransmission at cholinergic synapses by breaking down acetylcholine.[1] In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a decline in acetylcholine levels, impairing memory and cognition.[1] AChE inhibitors function by increasing the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1] Marketed drugs like Donepezil, Rivastigmine, and Galantamine validate this therapeutic approach.

The structure of Donepezil, a potent and selective AChE inhibitor, prominently features an N-benzylpiperidine moiety.[2][3] This piperidine ring is crucial for orienting the molecule within the deep, narrow gorge of the AChE active site, often establishing cation-π interactions with key aromatic residues.[3][4] The core hypothesis for investigating this compound is that its piperidine group can serve a similar anchoring function, while the benzoic acid portion can be explored for interactions with other regions of the active site or peripheral anionic site (PAS). The exploration of novel scaffolds like this is vital for discovering candidates with potentially different binding kinetics, selectivity over butyrylcholinesterase (BuChE), and improved blood-brain barrier penetration.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step, requiring a robust and scalable method to ensure high purity for biological assays. A common and effective approach is the nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis from 2-chlorobenzoic acid and piperidine.

Materials:

-

2-chlorobenzoic acid

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and acidify to pH 3-4 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation of Acetylcholinesterase Inhibition

The primary assessment of inhibitory potential is conducted using the Ellman's method, a reliable and widely adopted colorimetric assay.[4]

Experimental Protocol: Ellman's Spectrophotometric Assay

This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate, a yellow-colored product resulting from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4]

Materials:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this fresh.

-

Enzyme Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in assay buffer.

-

Inhibitor Solutions: Prepare a high-concentration stock of the test compound and Donepezil in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.

-

-

Assay Execution (96-well plate, 200 µL final volume):

-

Design the plate layout to include blanks (no enzyme), negative controls (enzyme, no inhibitor), a positive control (Donepezil), and the test compound at various concentrations.

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the appropriate inhibitor dilution (or vehicle for the negative control).

-

Add 25 µL of the AChE working solution to all wells except the blanks. Add 25 µL of assay buffer to the blank wells.

-

Add 50 µL of the DTNB solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis: IC₅₀ Determination

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value—the concentration of the inhibitor that reduces enzyme activity by 50%—by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

| Compound | Predicted IC₅₀ (µM) |

| This compound | To Be Determined |

| Donepezil (Reference) | ~0.02 - 0.1 µM |

Table 1: Template for summarizing IC₅₀ data. The value for Donepezil is based on typical literature values.

Elucidating the Mechanism: Enzyme Kinetic Studies

To understand how this compound inhibits AChE, kinetic analysis is essential. This determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Protocol: Lineweaver-Burk Plot Analysis

This involves measuring the initial reaction velocities at multiple substrate (ATCI) concentrations in the presence of different fixed concentrations of the inhibitor.

Procedure:

-

Set up the Ellman's assay as described in Section 3.1.

-

For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate, ATCI.

-

Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.

-

Plot the data on a Lineweaver-Burk plot (1/v versus 1/[S]).

-

Analyze the resulting plot:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Mixed Inhibition: Lines intersect in the second quadrant (off-axes).[5]

-

Uncompetitive Inhibition: Lines are parallel.

-

This analysis provides the inhibitor dissociation constant (Kᵢ), a critical measure of inhibitor potency.[5][6]

Workflow for In Vitro and Kinetic Analysis

Caption: Workflow for the in vitro enzymatic and kinetic evaluation of an AChE inhibitor.

Computational Analysis: Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a macromolecular target.[7] This in silico technique provides invaluable insights into the specific molecular interactions that stabilize the ligand-enzyme complex, guiding further structure-activity relationship (SAR) studies.

Protocol: In Silico Molecular Docking

Software:

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or MOE (Molecular Operating Environment).

-

Protein Data Bank (PDB): For obtaining the crystal structure of human AChE.

Procedure:

-

Receptor Preparation:

-

Download the crystal structure of human AChE from the PDB (e.g., PDB ID: 4EY7).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network.

-

Define the binding site (receptor grid) based on the location of a co-crystallized known inhibitor (like Donepezil) to encompass the catalytic active site (CAS) and peripheral anionic site (PAS).[7]

-

-

Ligand Preparation:

-

Draw the 3D structure of this compound.

-

Generate possible ionization states at physiological pH (e.g., pH 7.4). The carboxylic acid will likely be deprotonated (carboxylate), and the piperidine nitrogen will be protonated.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Run the docking algorithm to fit the prepared ligand into the defined receptor grid.

-

Generate multiple binding poses and rank them based on a scoring function (e.g., Glide Score, binding energy in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked binding pose.

-

Identify key molecular interactions:

-

Hydrogen Bonds: e.g., with residues like Tyr124 or Asp74.[7]

-

π-π Stacking: Between the benzoic acid ring and aromatic residues like Trp86 or Tyr337 in the active site gorge.[7]

-

Cation-π Interactions: Between the protonated piperidine nitrogen and aromatic residues like Trp86 or Phe330.

-

Hydrophobic Interactions: With aliphatic and aromatic residues lining the gorge.

-

-

Predicted Binding Interactions of 2-(1-piperidinyl)benzoate with AChE

// Edges representing interactions Ligand -> TRP86 [label=" Cation-π\nInteraction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Ligand -> TYR337 [label=" π-π Stacking", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; Ligand -> ASP74 [label=" H-Bond / Ionic", style=dotted, color="#4285F4", fontcolor="#4285F4", arrowhead=dot]; }

Caption: Hypothetical binding mode of 2-(1-piperidinyl)benzoate in the AChE active site.

Conclusion and Future Directions

This guide presents a comprehensive, multi-faceted approach to rigorously evaluate this compound as a novel acetylcholinesterase inhibitor. The proposed workflow, integrating chemical synthesis, in vitro enzymatic assays, kinetic analysis, and computational modeling, provides a self-validating system for determining the compound's potential.

Positive results, such as a low micromolar or nanomolar IC₅₀ value and a clear, high-affinity binding mode, would establish this molecule as a promising hit. Subsequent steps would involve lead optimization through the synthesis of analogues to develop a structure-activity relationship (SAR) profile.[2][8] Modifications could include substitution on the benzoic acid ring or alterations to the piperidine moiety to enhance potency, selectivity, and pharmacokinetic properties. Ultimately, this structured investigational cascade is fundamental to the modern drug discovery process, aiming to translate a rational chemical hypothesis into a potential therapeutic agent for Alzheimer's disease.

References

- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020) [jstage.jst.go.jp]

- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Anti-inflammatory Potential of 2-(1-piperidinyl)benzoic acid

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with dual functionalities remains a paramount objective. The compound 2-(1-piperidinyl)benzoic acid, a molecule integrating a benzoic acid moiety with a piperidine ring at the 2-position, has emerged as a scaffold of significant interest.[1] Its unique chemical architecture, characterized by the formula C₁₂H₁₅NO₂, bestows upon it a range of physicochemical properties that are conducive to biological activity.[1] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and anti-inflammatory properties of this compound and its derivatives, offering insights for researchers, scientists, and professionals in drug development. While direct and extensive research on this compound is still maturing, this guide synthesizes the available evidence from closely related analogues to build a predictive framework for its therapeutic potential.

Anti-inflammatory Properties: A Mechanistic Perspective

The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] It is plausible that this compound derivatives exert their anti-inflammatory effects through a similar mechanism.[2] The structural features of this compound suggest a potential interaction with the active sites of COX-1 and COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

Proposed Mechanism of Action: COX Inhibition

The anti-inflammatory activity of numerous compounds is mediated by the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[2] It is hypothesized that this compound derivatives may follow a similar mechanism of action. The diagram below illustrates a simplified representation of the COX pathway and the putative role of these derivatives as inhibitors.

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Studies on related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] For instance, specific derivatives have shown potent inhibition of NO and TNF-α with IC50 values in the sub-micromolar and low micromolar range, respectively.[4] Further investigations revealed that these compounds could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, suggesting an interference with the NF-κB signaling pathway, a critical regulator of inflammatory responses.[4]

In Vivo Evidence of Anti-inflammatory Efficacy

The anti-inflammatory potential of piperidinyl-containing benzoic acid derivatives has been substantiated in preclinical animal models. The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[2][6] In this assay, the administration of a phlogistic agent, carrageenan, induces a localized inflammatory response characterized by swelling.[2] The efficacy of a test compound is quantified by its ability to reduce this edema in comparison to a control group.

Studies on N-substituted 2-hydroxymethylbenzamide derivatives, which share structural similarities with this compound, have provided valuable structure-activity relationship (SAR) insights. The nature of the substituent on the amide nitrogen, the length of the linker chain, and the type of heterocyclic moiety have all been shown to significantly influence anti-inflammatory activity.[2] For example, the presence of a substituted piperazine ring has been found to enhance anti-inflammatory effects.[2] One study on a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated a significant, dose-dependent reduction in paw edema, with efficacy comparable to the standard drug, diclofenac.[6]

| Compound/Derivative Class | In Vivo Model | Key Findings | Reference |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced rat paw edema | Dose-dependent edema inhibition (48.9–63.1%), comparable to diclofenac. | [6] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Xylene-induced mouse ear edema | More potent in vivo anti-inflammatory activity than ibuprofen. | [4] |

| N-substituted 2-hydroxymethylbenzamides | Carrageenan-induced rat paw edema | Activity influenced by N-substituent, linker length, and heterocyclic moiety. | [2] |

Antimicrobial Properties: A Broad-Spectrum Potential